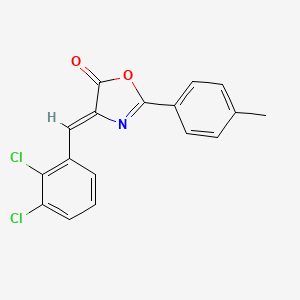
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as DCMO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DCMO has been shown to exhibit promising biological activities and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it has been suggested to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity towards normal cells.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its ability to exhibit a range of biological activities, making it a versatile compound for investigating various biological processes. Another advantage is its low toxicity profile, which allows for the investigation of its potential as a therapeutic agent without significant harm to normal cells. However, a limitation of using 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research involving 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One direction is the investigation of its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is the investigation of its mechanism of action and its interactions with various enzymes and proteins involved in cell growth and proliferation. Additionally, there is potential for the development of new synthetic analogs of 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one with improved biological activities and properties.
Synthesis Methods
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with acetic anhydride and sodium acetate to form the oxazole ring, resulting in the formation of 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one.
Scientific Research Applications
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been the subject of numerous studies investigating its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
properties
IUPAC Name |
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-10-5-7-11(8-6-10)16-20-14(17(21)22-16)9-12-3-2-4-13(18)15(12)19/h2-9H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCXSIAIXDATPL-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC=C3)Cl)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2,3-Dichlorophenyl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)

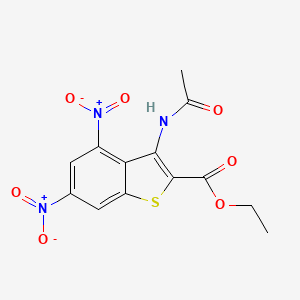
![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
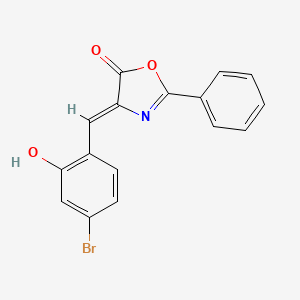
![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)

![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)
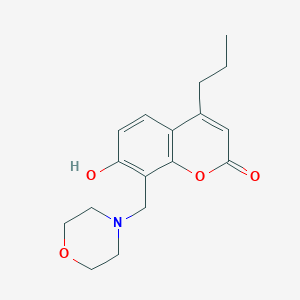

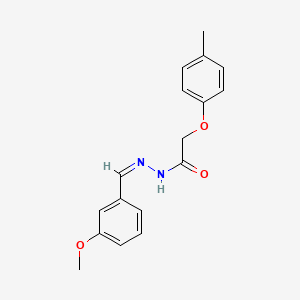
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)